3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose
Overview
Description
3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is a disaccharide composed of two glucose molecules linked by a beta-glycosidic bond. This compound is naturally occurring and is found in various plants and microorganisms. It plays a significant role in biological processes and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose can be achieved through chemo-enzymatic methods. One common approach involves the use of glycosidases, which catalyze the formation of glycosidic bonds. For instance, an original glycosidase from Dictyoglomus thermophilum has been used to efficiently perform the synthesis of enantiopure this compound . The reaction typically involves the use of glycerol as an acceptor and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs enzymatic transglycosylation procedures. Sucrose phosphorylase is a highly efficient biocatalyst used in these processes, allowing for the large-scale production of the compound . This method is preferred due to its high yield and specificity.
Chemical Reactions Analysis
Types of Reactions: 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Glycosidic bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution reactions.
Major Products:
Oxidation: Glucuronic acid derivatives.
Reduction: Glucitol derivatives.
Substitution: Various glycosylated derivatives depending on the substituent introduced.
Scientific Research Applications
3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Plays a role in studying carbohydrate metabolism and enzyme activity.
Mechanism of Action
The mechanism of action of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit certain enzymes, such as glycosidases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Beta-D-Glucose: A monosaccharide that shares the beta-glycosidic linkage but lacks the second glucose unit.
Kaempferol 3-O-Beta-D-Glucopyranoside: A flavonoid glycoside with similar glycosidic bonds but different aglycone structure.
2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose: A protected glucose derivative used in synthetic chemistry.
Uniqueness: 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is unique due to its specific beta-glycosidic linkage between two glucose units, which imparts distinct biological and chemical properties. Its ability to form stable glycosidic bonds makes it valuable in various applications, from industrial production to scientific research.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-CSOAUFAESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873935 | |
Record name | beta-Laminaribiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52485-11-7, 150522-10-4 | |
Record name | beta-Laminaribiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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